
Chloro-tris(4-chlorophenyl)phosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-tris(4-chlorophenyl)phosphanium;gold is a compound that combines the properties of gold with those of tris(4-chlorophenyl)phosphine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-chlorophenyl)phosphanium;gold typically involves the reaction of tris(4-chlorophenyl)phosphine with a gold precursor. One common method is to react tris(4-chlorophenyl)phosphine with gold chloride (AuCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-tris(4-chlorophenyl)phosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced under specific conditions to yield gold nanoparticles.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles. Substitution reactions can lead to a variety of phosphine derivatives .
Applications De Recherche Scientifique
Chloro-tris(4-chlorophenyl)phosphanium;gold has several scientific research applications:
Mécanisme D'action
The mechanism by which chloro-tris(4-chlorophenyl)phosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold center can activate substrates by coordinating to them, facilitating various chemical transformations. In biological systems, the gold center can interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the gold component.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, leading to different reactivity.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which can influence its electronic properties.
Uniqueness
Chloro-tris(4-chlorophenyl)phosphanium;gold is unique due to the presence of both gold and tris(4-chlorophenyl)phosphine in its structure. This combination imparts unique catalytic and electronic properties, making it valuable in various applications .
Propriétés
Numéro CAS |
65295-04-7 |
|---|---|
Formule moléculaire |
C18H12AuCl4P+ |
Poids moléculaire |
598.0 g/mol |
Nom IUPAC |
chloro-tris(4-chlorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12Cl4P.Au/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;/q+1; |
Clé InChI |
ATIPICFUKPPYJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl)Cl.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


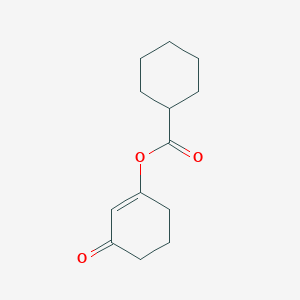
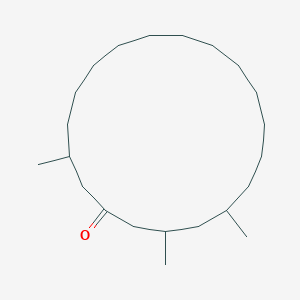
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)

![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
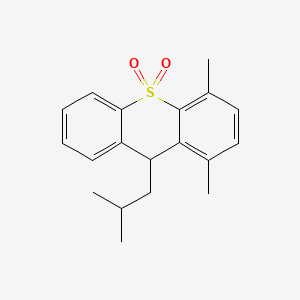
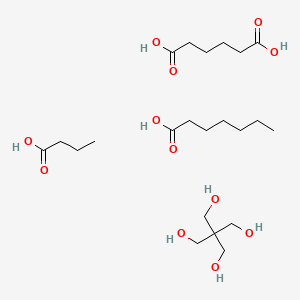
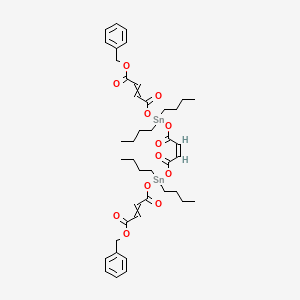
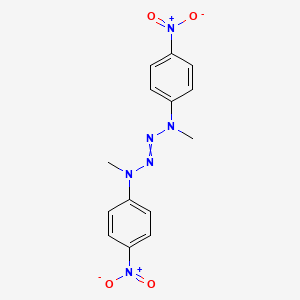
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
